
Methyl 4-(3-aminoazetidin-3-yl)benzoate dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(3-aminoazetidin-3-yl)benzoate dihydrochloride is a chemical compound with the molecular formula C11H16Cl2N2O2 and a molecular weight of 279.16 g/mol . This compound is known for its unique structure, which includes an azetidine ring, a benzoate ester, and an amino group. It is commonly used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3-aminoazetidin-3-yl)benzoate dihydrochloride typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzoate Ester: The benzoate ester is introduced through an esterification reaction.
Amination: The amino group is added through an amination reaction, often using ammonia or an amine derivative.
Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reaction steps as mentioned above. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
化学反応の分析
Types of Reactions
Methyl 4-(3-aminoazetidin-3-yl)benzoate dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as substituted azetidines, benzoates, and amino derivatives.
科学的研究の応用
Methyl 4-(3-aminoazetidin-3-yl)benzoate dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Methyl 4-(3-aminoazetidin-3-yl)benzoate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Methyl 4-(3-aminoazetidin-3-yl)benzoate dihydrochloride can be compared with other similar compounds, such as:
Methyl 4-(3-aminopyrrolidin-3-yl)benzoate: Similar structure but with a pyrrolidine ring instead of an azetidine ring.
Methyl 4-(3-aminopiperidin-3-yl)benzoate: Contains a piperidine ring, offering different chemical properties.
Methyl 4-(3-aminomorpholin-3-yl)benzoate: Features a morpholine ring, leading to unique reactivity.
The uniqueness of this compound lies in its azetidine ring, which imparts distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C11H16Cl2N2O2 |
|---|---|
分子量 |
279.16 g/mol |
IUPAC名 |
methyl 4-(3-aminoazetidin-3-yl)benzoate;dihydrochloride |
InChI |
InChI=1S/C11H14N2O2.2ClH/c1-15-10(14)8-2-4-9(5-3-8)11(12)6-13-7-11;;/h2-5,13H,6-7,12H2,1H3;2*1H |
InChIキー |
BEBWHIYNSLHGEP-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC=C(C=C1)C2(CNC2)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylate](/img/structure/B11842945.png)
![7-Bromo-2-ethyl-9-methoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11842959.png)


![(3S)-N-(2-Methylpropyl)-N-[(naphthalen-1-yl)methyl]pyrrolidin-3-amine](/img/structure/B11842976.png)
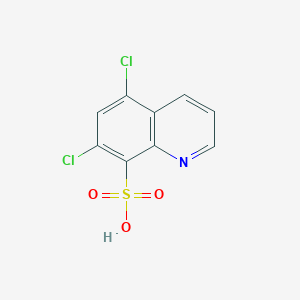
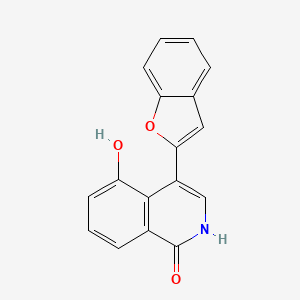
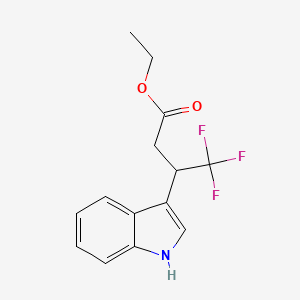
![3,3,7-Trimethyl-3h-furo[2,3-b]pyrano[3,2-f]quinolin-11(7h)-one](/img/structure/B11842996.png)

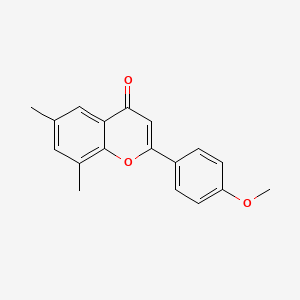
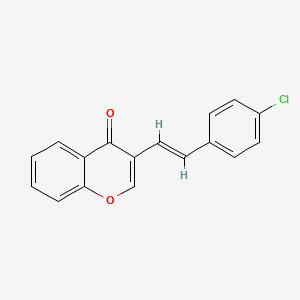
![11-methyl-11H-indeno[1,2-b]quinoline-10-carboxylic acid](/img/structure/B11843017.png)
![3-[(Piperidin-1-yl)methyl]-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B11843021.png)
